6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine CAS number
6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine CAS number
Advanced Scaffold Engineering: A Technical Guide to 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine in Kinase Inhibitor Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the rapid assembly of complex, drug-like molecules relies heavily on privileged scaffolds. 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine (CAS: 1956322-20-5) is a highly specialized, orthogonally functionalized building block[1]. The imidazo[1,5-a]pyrazine core acts as a bioisostere for the adenine ring of adenosine triphosphate (ATP), making it a cornerstone in the rational design of small-molecule kinase inhibitors targeting Bruton's Tyrosine Kinase (BTK), mammalian target of rapamycin (mTOR), and Insulin-like Growth Factor 1 Receptor (IGF-1R)[2][3].
This whitepaper provides an in-depth analysis of the structural rationale, mechanistic binding properties, and self-validating synthetic protocols associated with this specific chemical entity.
Physicochemical Profiling & Structural Rationale
The strategic value of 6-chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine lies in its precise substitution pattern, which is engineered to balance lipophilicity, target engagement, and synthetic versatility.
Table 1: Chemical Identity & Physicochemical Properties
| Property | Value | Structural Significance |
| CAS Number | 1956322-20-5 | Unique registry identifier for this specific isomer[1]. |
| Molecular Formula | C9H9ClIN3 | Ensures a low starting molecular weight, allowing downstream elaboration without exceeding Lipinski's Rule of 5. |
| Molecular Weight | 321.55 g/mol | Optimal for early-stage fragments. |
| C-3 Isopropyl Group | Aliphatic bulk | Provides localized lipophilicity to occupy the hydrophobic pocket adjacent to the kinase hinge region, enhancing residence time. |
| C-1 Iodo Group | Highly reactive halogen | Primed for rapid, low-temperature Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). |
| C-6 Chloro Group | Moderately reactive halogen | Resists initial C-1 coupling conditions, allowing for late-stage diversification via Buchwald-Hartwig amination or SNAr[4]. |
Mechanistic Role in Kinase Inhibition
The imidazo[1,5-a]pyrazine core is not merely a structural placeholder; it actively participates in target engagement. When designed as an ATP-competitive inhibitor, the nitrogen atoms within the fused bicyclic system act as crucial hydrogen bond acceptors and donors.
For instance, in the development of reversible BTK inhibitors, the core nitrogens form critical hydrogen bonds with the backbone amides of the kinase hinge region (specifically residues Ser538 and Asp539)[3]. The C-1 substituent typically projects into the deep hydrophobic back-pocket (often interacting with the gatekeeper residue), while the C-6 substituent is directed toward the solvent-exposed front, serving to improve pharmacokinetic properties (e.g., solubility) without disrupting target affinity[5].
Fig 1. Mechanistic binding model of imidazo[1,5-a]pyrazine derivatives in kinase active sites.
Orthogonal Functionalization Strategy
The presence of both an iodine atom at C-1 and a chlorine atom at C-6 creates an orthogonal reactivity profile . Because the bond dissociation energy of C-I (~65 kcal/mol) is significantly lower than that of C-Cl (~95 kcal/mol), Palladium(0) catalysts will selectively undergo oxidative addition at the C-1 position first. This allows chemists to build complex molecules sequentially without the need for cumbersome protecting group strategies.
Fig 2. Orthogonal functionalization workflow of the imidazo[1,5-a]pyrazine scaffold.
Self-Validating Experimental Protocol: Selective C-1 Suzuki-Miyaura Coupling
To ensure scientific integrity and reproducibility, the following protocol details the regioselective installation of an aryl group at the C-1 position. Every parameter is chosen based on mechanistic causality to prevent the premature activation of the C-6 chlorine[6].
Reagents Required:
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6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine (1.0 equivalent)
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Aryl boronic acid (1.1 equivalents)
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Catalyst: Pd(dppf)Cl₂ (0.05 equivalents)
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Base: Potassium Carbonate (K₂CO₃) (2.5 equivalents)
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Solvent: 1,4-Dioxane / H₂O (4:1 v/v)
Step-by-Step Methodology:
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System Evacuation: Charge a Schlenk flask with the imidazopyrazine core, aryl boronic acid, and Pd(dppf)Cl₂. Evacuate and backfill the flask with Argon three times.
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Causality: Palladium(0) intermediates are highly sensitive to oxidation. Removing atmospheric oxygen prevents catalyst deactivation and homocoupling side-reactions.
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Catalyst Rationale: Pd(dppf)Cl₂ is selected because the large bite angle of the dppf ligand facilitates rapid reductive elimination, which is ideal for coupling bulky aromatic systems while minimizing side reactions.
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Solvent Introduction: Add degassed 1,4-Dioxane, followed by an aqueous solution of K₂CO₃.
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Causality: The biphasic Dioxane/Water mixture is critical. Water is required to dissolve the inorganic base and facilitate the formation of the reactive aryl-boronate "ate" complex, which is the actual species that undergoes transmetalation with the Palladium center[6].
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Thermal Activation: Heat the reaction mixture to 80 °C for 4–6 hours.
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Causality: 80 °C provides sufficient thermal energy to drive the oxidative addition of the C-I bond. Crucially, keeping the temperature below 100 °C prevents the unwanted activation of the C-Cl bond at the C-6 position.
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Self-Validation Checkpoint (In-Process Control): At 4 hours, sample the organic layer for LC-MS analysis.
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Validation: The reaction is deemed successful and regioselective if the mass spectrum exhibits the desired product mass alongside a distinct 3:1 isotopic ratio pattern (M and M+2). This isotopic signature mathematically proves that the C-6 chlorine atom remains intact on the scaffold.
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Workup & Isolation: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography to yield the 6-chloro-1-aryl-3-isopropylimidazo[1,5-a]pyrazine intermediate.
Once isolated, this intermediate is perfectly primed for late-stage diversification. The remaining C-6 chlorine can subsequently be displaced using specialized Buchwald-Hartwig conditions (e.g., using Pd₂(dba)₃ and BrettPhos at 110 °C) to install solubilizing amines (like morpholine or piperazine), which are critical for optimizing the drug's pharmacokinetic profile[4].
References
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Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis, ACS Medicinal Chemistry Letters.[Link]
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Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2, PubMed.[Link]
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Discovery of an Orally Efficacious Imidazo[5,1-f][1,2,4]triazine Dual Inhibitor of IGF-1R and IR, ACS Publications.[Link]
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Preclinical Characterization of OSI-027, a Potent and Selective Inhibitor of mTORC1 and mTORC2: Distinct from Rapamycin, AACR Journals.[Link]
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Discovery of 3-morpholino-imidazole[1,5-a]pyrazine BTK inhibitors for rheumatoid arthritis, NIH.[Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of 3-morpholino-imidazole[1,5-a]pyrazine BTK inhibitors for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
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